3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone
Description
3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone is a complex organic compound characterized by its unique cyclobutanone core structure
Properties
Molecular Formula |
C31H32N2OS2 |
|---|---|
Molecular Weight |
512.7g/mol |
IUPAC Name |
3-(1-benzyl-4,5-diphenylimidazol-2-yl)sulfanyl-2,2,4,4-tetramethyl-3-methylsulfanylcyclobutan-1-one |
InChI |
InChI=1S/C31H32N2OS2/c1-29(2)27(34)30(3,4)31(29,35-5)36-28-32-25(23-17-11-7-12-18-23)26(24-19-13-8-14-20-24)33(28)21-22-15-9-6-10-16-22/h6-20H,21H2,1-5H3 |
InChI Key |
JXNVIJQCIKQMAU-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C(C1(SC)SC2=NC(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C |
Canonical SMILES |
CC1(C(=O)C(C1(SC)SC2=NC(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone typically involves multi-step organic reactions. The process may start with the preparation of the cyclobutanone core, followed by the introduction of the methylthio and imidazole groups through nucleophilic substitution and other organic reactions. Common reagents used in these reactions include alkyl halides, thiols, and imidazole derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like chromatography and recrystallization are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and methylthio sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the imidazole or methylthio sites.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound’s potential pharmacological properties can be explored for drug development, particularly in targeting specific molecular pathways.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The methylthio group may participate in redox reactions, influencing cellular processes. The compound’s overall structure allows it to interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-3-(methylthio)-3-[(4,5-diphenyl-1H-imidazole-2-yl)thio]cyclobutanone: A similar compound lacking the benzyl group on the imidazole ring.
2,2,4,4-Tetramethyl-3-(methylthio)-3-[(4,5-diphenyl-1-benzyl-1H-imidazole-2-yl)thio]cyclopentanone: A compound with a cyclopentanone core instead of cyclobutanone.
Uniqueness
The uniqueness of 3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone lies in its specific combination of functional groups and core structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
